molecular formula C26H44O B1198960 24-Norcholesterol CAS No. 38819-44-2

24-Norcholesterol

Cat. No.: B1198960
CAS No.: 38819-44-2
M. Wt: 372.6 g/mol
InChI Key: VQSNHPSNPFDOJF-XSLNCIIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

24-Norcholesterol is a 3beta-hydroxy steroid.
This compound is a natural product found in Amphilectus fucorum and Dragmacidon lunaecharta with data available.

Scientific Research Applications

1. Brain Cholesterol Metabolism and Neurological Disorders

24(S)-hydroxycholesterol (24(S)-HC) is a significant cholesterol metabolite predominantly formed in the brain. It plays a crucial role in the maintenance of cholesterol metabolism in the central nervous system (CNS). Alterations in the levels of 24(S)-HC in cerebrospinal fluid and plasma may serve as sensitive markers for diseases like Alzheimer's, Huntington's, and other neurodegenerative disorders, reflecting changes in brain cholesterol metabolism (Sidhu et al., 2015; Lukiw, 2006; Leoni et al., 2013).

2. Modulation of Neuronal Signaling and Survival

24(S)-HC exhibits potent modulatory effects on N-methyl-d-aspartate (NMDA) receptor function, influencing brain plasticity and potentially playing a role in neuropsychiatric disorders. Its interaction with neuronal survival and as a biomarker for neurodegenerative disease highlights its therapeutic potential (Sun et al., 2016).

3. Involvement in Neuropharmacology

The impact of 24S-hydroxycholesterol on synaptic vesicle cycling, particularly in the context of the neuromuscular junction, suggests its role in neurotransmitter release and synaptic transmission. This involvement in neuropharmacology is significant for understanding the functioning of the nervous system and potential therapeutic applications (Kasimov et al., 2017).

4. Diagnostic and Therapeutic Potential in Neurodegenerative Diseases

The concentration of 24S-hydroxycholesterol in plasma and cerebrospinal fluid could serve as a biochemical marker for altered cholesterol homeostasis in the brain, particularly in conditions like Alzheimer's and vascular dementia. This diagnostic potential could aid in early detection and treatment strategies for these diseases (Lütjohann et al., 2000).

5. Antiproliferative Properties in Cancer Research

Research on B-norcholesterols, a category that includes 24-norcholesterol derivatives, has shown their antiproliferative activity against various cancer cell lines. This discovery provides a basis for developing new anti-cancer drugs and exploring the therapeutic potential of these compounds (Gan et al., 2014).

6. Role in Cholesterol Metabolism and Cardiovascular Health

Studies on cholesterol metabolism have indicated the involvement of 24S-hydroxycholesterol in processes like oxysterol formation and its potential implications in cardiovascular health. Understanding these mechanisms is crucial for developing strategies to manage cholesterol-related disorders (Hughes et al., 2013; Heverin et al., 2004).

7. Therapeutic Potential in Glaucoma and Eye Health

Research has shown that 24(S)-hydroxycholesterol may offer neuroprotection against pressure-mediated retinal degeneration, suggesting its potential application in treating glaucomatous conditions and protecting the eyes from pressure-induced injuries (Ishikawa et al., 2016).

Properties

CAS No.

38819-44-2

Molecular Formula

C26H44O

Molecular Weight

372.6 g/mol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5-methylhexan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C26H44O/c1-17(2)6-7-18(3)22-10-11-23-21-9-8-19-16-20(27)12-14-25(19,4)24(21)13-15-26(22,23)5/h8,17-18,20-24,27H,6-7,9-16H2,1-5H3/t18-,20+,21+,22-,23+,24+,25+,26-/m1/s1

InChI Key

VQSNHPSNPFDOJF-XSLNCIIRSA-N

Isomeric SMILES

C[C@H](CCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C

SMILES

CC(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Canonical SMILES

CC(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Synonyms

20-isohalosterol
24,24-dimethylchol-5-en-3beta-ol
26,27-bisnorcampesterol
halosterol
halosterol A
halosterol B
halosterol, (3beta,20S)-isome

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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